Zeaxanthin
Description
Historical Background and Discovery
Early Observations and Anatomical Identification
The macula lutea’s yellow pigmentation was first documented in the late 18th century by Soemmering and Buzzi, though its functional significance remained debated until the 20th century. In 1945, George Wald identified the spectral characteristics of macular pigment as consistent with carotenoids, specifically xanthophylls, through comparative analyses of foveal and peripheral photoreceptor sensitivity. This breakthrough laid the groundwork for understanding zeaxanthin’s role in ocular physiology.
Chemical Isolation and Structural Elucidation
The definitive identification of this compound in the macula occurred in the 1980s via high-performance liquid chromatography (HPLC). Bone et al. isolated three carotenoids—lutein, this compound, and meso-zeaxanthin—from human retinal tissue, with this compound constituting ~25% of foveal pigment. Subsequent studies revealed enantiomeric diversity: while plants exclusively produce (3R,3'R)-zeaxanthin, marine organisms synthesize (3S,3'S) and meso forms, underscoring evolutionary adaptations in carotenoid metabolism.
Technological Advancements in Purification
Innovations like high-speed countercurrent chromatography (HSCCC) enabled 96.2% pure this compound extraction from Microcystis aeruginosa by 2005, revolutionizing its availability for clinical research. Concurrently, genetic knockout models, such as BCO2-deficient mice, demonstrated this compound’s tissue-specific accumulation, confirming dietary origins and transport mechanisms.
Classification within Carotenoids
Structural Distinction from Carotenes
This compound (C₄₀H₅₆O₂) belongs to the xanthophyll subclass, differentiated from hydrocarbon carotenes by two hydroxyl groups at C3 and C3' positions (Figure 1). This oxygenation confers polar properties, influencing membrane orientation and stability—critical for its antioxidant function in lipid bilayers.
Table 1: Key Structural Features of this compound vs. β-Carotene
| Property | This compound | β-Carotene |
|---|---|---|
| Chemical Formula | C₄₀H₅₆O₂ | C₄₀H₅₆ |
| Oxygen Content | 2 hydroxyl groups | None |
| Provitamin A Activity | Absent | Present |
| Primary Source | Maize, paprika, microalgae | Carrots, sweet potatoes |
Stereochemical Variants and Isomers
This compound exhibits three stereoisomers: (3R,3'R), (3S,3'S), and meso-zeaxanthin (3R,3'S). The (3R,3'R) form predominates in plants, while marine ecosystems show greater enantiomeric diversity. Meso-zeaxanthin, absent in diets, forms in vivo via retinal-specific isomerization of lutein, constituting 30% of central foveal pigment.
Functional Classification
As a non-provitamin A carotenoid, this compound lacks retinoid conversion but excels in photoprotection. Its conjugated double-bond system (11 conjugated π-bonds) enables superior singlet oxygen quenching (rate constant: 1.3×10¹⁰ M⁻¹s⁻¹) compared to lutein, making it 40% more efficient in reactive oxygen species (ROS) scavenging.
Global Research Significance
Ophthalmology and Age-Related Macular Degeneration
The AREDS2 trial established this compound (2 mg/day) + lutein (10 mg/day) as standard adjunct therapy for intermediate AMD, reducing progression risk by 18%. MPOD, measurable via heterochromatic flicker photometry, serves as a biomarker: every 0.1-unit increase correlates with 5% AMD risk reduction. This compound’s blue-light absorption (λmax = 450 nm) mitigates phototoxic retinal damage, while its membrane-stabilizing properties reduce lipid peroxidation in retinal pigment epithelium.
Bone Health and Osteoporosis Prevention
Cross-sectional NHANES data (2005–2018) reveal inverse associations between this compound intake and osteoporosis (OR: 0.53 for quintile 5 vs. 1, p = 0.076). Mechanistically, this compound upregulates osteoblastogenesis markers (e.g., RUNX2, Osterix) while suppressing NF-κB-mediated osteoclast activation. Dual-energy X-ray absorptiometry (DXA) studies link MPOD to femoral neck BMD (r = 0.32, p < 0.01), suggesting systemic antioxidant effects.
Agricultural and Industrial Applications
CRISPR-Cas9-engineered Chlamydomonas reinhardtii strains produce 56-fold more this compound than wild-type algae, achieving 12.7 mg/L yields. Such advances address global demand (CAGR: 5.8%, 2023–2030) for natural colorants (E161h) and nutraceuticals. In plants, this compound regulates stomatal aperture via blue-light photoreception, enhancing drought tolerance in crops like maize.
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-QAYBQHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046807 | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-68-3 | |
| Record name | Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'R)-β,β-carotene-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ZEAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215.5 °C | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Industrial Protocol
Synthetic this compound is predominantly manufactured through the Wittig reaction, a multi-step condensation process that assembles the C40 carotenoid backbone from smaller precursors. The synthesis begins with two C15 phosphonium salts and a C10 dialdehyde, which undergo Wittig condensation to form the polyene chain. The final product consists of 96–98% all-trans-zeaxanthin, with minor impurities including cis-zeaxanthin (≤2%), 12'-apo-zeaxanthinal (≤0.1%), and diatoxanthin (≤0.2%).
Key steps include:
- Precursor preparation : Synthesis of (3R,3'R)-configured C15 Wittig salts from β-ionone.
- Coupling reaction : Combining C15 salts with a C10 dialdehyde under alkaline conditions to form the this compound skeleton.
- Crystallization : Purification via recrystallization in hexane/methanol mixtures to achieve >95% purity.
Yield and Scalability
Industrial-scale production yields approximately 80–85% pure this compound, with a typical batch producing 50–100 kg of crystalline product. However, the process requires stringent control over reaction conditions (e.g., temperature, pH) to minimize isomerization and oxidation.
Plant-Based Extraction from Tagetes erecta (Marigold)
Hexane Extraction and Saponification
Marigold flowers (Tagetes erecta) serve as the primary natural source of this compound. The extraction process involves:
Byproduct Utilization
The saponification step generates marigold oil (rich in lutein esters) and waxes, which are repurposed in cosmetic and nutraceutical industries.
Corn Byproduct-Derived this compound Extraction
Optimization of Solvent Systems
Chinese patent CN104072396A details this compound recovery from corn processing byproducts (e.g., bran, protein powder) using solvent combinations:
| Raw Material | Optimal Solvent | Temperature (°C) | Yield (this compound) |
|---|---|---|---|
| Corn bran | Ethyl acetate | 80 | 0.36% |
| Corn protein powder | Ethanol/hexane (1:1) | 60 | 0.26% |
| Corn puffing powder | Acetone | 60 | 0.30% |
Ultrasound-assisted extraction (40–80 kHz) enhances recovery by 15–20% compared to conventional stirring.
Challenges in Industrial Adoption
- Low concentration : this compound constitutes 0.1–0.4% of corn byproducts, necessitating large feedstock volumes.
- Solvent residue : Hexane levels in final products must comply with FDA limits (<25 ppm).
Microbial Production Using Flavobacterium sp. P8
Batch vs. Fed-Batch Fermentation
Recent advances in bacterial synthesis demonstrate Flavobacterium sp. P8’s capability to produce this compound under controlled bioreactor conditions:
| Parameter | Batch (10% pO₂) | Fed-Batch |
|---|---|---|
| Biomass (g/L) | 6.2 ± 0.5 | 15.5 ± 0.1 |
| Total carotenoids (μg/L) | 3,279 ± 124 | 8,346 ± 200 |
| This compound proportion | 86% | 26% |
Oxygen limitation (10% pO₂) maximizes this compound biosynthesis, while fed-batch modes favor β-carotene accumulation.
Downstream Processing
Cell disruption via bead milling releases intracellular carotenoids, followed by acetone extraction and silica gel chromatography to achieve 90–92% this compound purity.
High-Purity Crystallization Techniques
Propylene Glycol-Assisted Phase Transfer
Patent CN104072396A discloses a method to enhance crystal purity:
- Saponified extract concentration : Rotary evaporation under 40–50°C.
- Phase transfer : Addition of propylene glycol (1:2 w/v) at 70°C for 2 hours.
- Acetone extraction : 3:1 solvent-to-feed ratio, yielding 98% pure this compound crystals.
Comparative Analysis of Preparation Methods
Industrial Applications and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions: Zeaxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions can lead to the formation of cleavage products, such as 3-hydroxy-β-ionone and 3-hydroxy-14-apocarotenal .
Common Reagents and Conditions: Common reagents used in the oxidation of this compound include O-ethyl hydroxylamine and other oxidizing agents. These reactions are typically carried out under controlled conditions to ensure the stability of the products .
Major Products: The major products formed from the oxidation of this compound include various oxime derivatives and other cleavage products, which can be analyzed using techniques such as electrospray tandem mass spectrometry (ESI-MS/MS) .
Scientific Research Applications
Eye Health and Macular Degeneration
1. Protection Against Age-Related Macular Degeneration (AMD)
Zeaxanthin is crucial for maintaining macular pigment density, which protects the retina from oxidative stress and harmful blue light. Studies indicate that higher dietary intake of this compound is associated with a reduced risk of progression to late-stage AMD. For instance, a clinical trial demonstrated that supplementation with lutein and this compound significantly lowered the risk of developing late AMD compared to beta-carotene supplementation .
2. Cataracts and Diabetic Retinopathy
Research suggests that this compound can slow the progression of cataracts and enhance retinal function in diabetic patients. A review indicated that both human and animal studies have shown positive outcomes when supplementing with this compound in diabetic retinopathy cases .
3. Photoprotection
this compound's ability to absorb blue light and its potent antioxidant properties provide photoprotection to retinal cells. Studies involving quail demonstrated that retinas with higher concentrations of this compound experienced significantly less damage from light exposure compared to those with lower levels .
Nutritional Applications
1. Dietary Sources
this compound is predominantly found in green leafy vegetables, corn, and egg yolks. It is often consumed alongside lutein, another carotenoid with similar health benefits. The synergistic effects of these carotenoids contribute to their protective roles in eye health .
2. Supplementation
Dietary supplements containing this compound are increasingly popular for their potential health benefits. Clinical trials are ongoing to explore the effects of this compound supplementation on visual function and overall eye health, particularly in populations at risk for vision loss due to age or disease .
Industrial Applications
1. Cosmetics Industry
this compound is gaining attention in the cosmetics sector due to its antioxidant properties, which may enhance skin health by protecting against oxidative damage and improving hydration . Research has shown that topical application of this compound can stimulate hyaluronan synthesis in skin cells, potentially improving skin elasticity and moisture levels.
2. Feed Industry
In animal nutrition, this compound is used as a feed additive to enhance the pigmentation of poultry products such as egg yolks and broiler skin. Its antioxidant properties also contribute to the overall health of livestock .
Case Studies
Mechanism of Action
Zeaxanthin is often compared with other carotenoids, such as lutein and astaxanthin.
Lutein: this compound and lutein are isomers, meaning they have the same chemical formula but different structures. Both are found in the retina and play similar roles in protecting eye health.
Astaxanthin: Unlike this compound, astaxanthin is primarily found in marine organisms and is known for its red color.
Comparison with Similar Compounds
Table 1: Key Properties of Zeaxanthin
| Property | Description |
|---|---|
| Molecular Formula | C₄₀H₅₆O₂ |
| Solubility | Insoluble in water; soluble in lipids and organic solvents |
| Melting Point | 207°C |
| Primary Biological Role | Photoprotection, antioxidant activity, modulation of lipid membrane stability |
| Dietary Sources | Corn, paprika, spinach, kale, egg yolks |
Comparison with Structurally and Functionally Similar Compounds
Lutein
Lutein ((3R,3′R,6′R)-β,ε-carotene-3,3′-diol) is the most closely related compound to this compound, sharing a similar structure except for one ε-ionone ring (vs. β-ionone in this compound). Key differences include:
- Retinal Distribution: this compound is concentrated in the central fovea (~67% of macular carotenoids), while lutein dominates the peripheral retina .
- Antioxidant Efficacy : this compound exhibits 10–20% greater singlet oxygen quenching capacity and higher chemical stability due to its symmetrical hydroxyl groups .
- Membrane Incorporation : this compound integrates more efficiently into lipid bilayers, enhancing its photoprotective role in high-light environments .
- Metabolism : Lutein can be converted to meso-zeaxanthin (a this compound stereoisomer) in the retina, suggesting metabolic interplay between the two .
Table 2: this compound vs. Lutein
| Parameter | This compound | Lutein |
|---|---|---|
| Ionone Rings | Two β-ionone rings | One β-ionone, one ε-ionone ring |
| Macular Concentration | ~67% in central fovea | Dominates peripheral retina |
| Antioxidant Efficiency | Higher singlet oxygen quenching | Moderate quenching |
| Membrane Affinity | High incorporation into lipid bilayers | Lower affinity compared to this compound |
Meso-Zeaxanthin
It constitutes ~25% of macular carotenoids and shares this compound’s antioxidant properties. Unlike dietary this compound, meso-zeaxanthin’s formation is retina-specific, highlighting a unique metabolic adaptation for ocular protection .
Astaxanthin
Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a keto-carotenoid with additional oxygen-containing groups. While both compounds are potent antioxidants, key distinctions include:
Capsanthin
Capsanthin, a red pepper pigment, shares a similar antioxidant profile but differs structurally due to a keto group at the 3′ position. Unlike this compound, it is less studied for ocular health and is primarily associated with anti-inflammatory properties in metabolic syndromes .
Research Findings on Functional Superiority and Synergies
Antioxidant Mechanisms
Clinical Relevance
Biological Activity
Zeaxanthin is a carotenoid alcohol that plays a significant role in human health, particularly in eye health and as an antioxidant. It is one of the primary pigments found in the macula of the retina and is known for its protective effects against oxidative stress and light-induced damage. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Sources
This compound (C40H56O2) is a xanthophyll carotenoid that can be found in various fruits and vegetables, including:
- Corn
- Spinach
- Kale
- Egg yolks
It is often consumed through dietary sources or supplements.
1. Antioxidant Activity
This compound exhibits strong antioxidant properties, which help neutralize free radicals in the body. This activity is crucial in preventing cellular damage that can lead to chronic diseases such as cancer and cardiovascular diseases.
2. Eye Health
This compound is particularly noted for its role in protecting the eyes from age-related macular degeneration (AMD) and cataracts. Studies indicate that higher dietary intake of this compound correlates with a reduced risk of these conditions.
- Case Study : A study involving participants aged 50 and older found that those with higher levels of this compound in their diet had a 40% lower risk of developing AMD compared to those with lower levels .
1. Light Absorption
This compound absorbs blue light, which can be harmful to retinal cells. By filtering this light, it reduces oxidative stress on the retina.
2. Modulation of Inflammatory Responses
Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby contributing to its protective effects against chronic inflammation-related diseases .
Research Findings
A comprehensive review of various studies highlights the following key findings regarding this compound's biological activity:
1. Dietary Supplements
This compound supplements are commonly marketed for eye health, often combined with lutein. These supplements are recommended for individuals at risk of AMD or those seeking to improve overall eye health.
2. Potential Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties beyond eye health. Its ability to cross the blood-brain barrier could make it beneficial in conditions like Alzheimer's disease.
Q & A
Q. What experimental models are commonly employed to investigate zeaxanthin’s cardioprotective mechanisms?
Answer: In vitro models like H9C2 cardiomyocytes are widely used to study this compound’s effects on oxidative stress and apoptosis. Key assays include:
- CCK-8 and MTT assays to measure cell viability under conditions like H₂O₂-induced stress .
- Western blotting to quantify apoptosis-related proteins (e.g., Bcl2, Bax, cleaved-caspase-3) .
- Animal models (e.g., high-fat diet-induced myocardial injury) to assess in vivo pathways like TGF-β/Smad2/3 and p38MAPK/NF-κB .
Q. How is this compound’s role in age-related macular degeneration (AMD) studied in clinical research?
Answer: Longitudinal cohort studies and meta-analyses evaluate dietary intake and serum levels of this compound against AMD progression. Key approaches include:
- Pooled relative risk (RR) calculations to compare high vs. low this compound intake cohorts, focusing on late AMD risk reduction (RR 0.74; 95% CI 0.57–0.97) .
- AREDS2 clinical trials to test this compound supplementation (2 mg) alongside lutein (10 mg) in 4,203 participants, though results showed no significant reduction in AMD progression (HR 0.90; p = 0.12) .
Q. What analytical methods are used to quantify this compound in biological samples?
Answer:
- High-performance liquid chromatography (HPLC) for serum and retinal tissue analysis, with chiral-phase HPLC to distinguish stereoisomers .
- Flicker photometry to measure macular pigment optical density as a proxy for this compound concentration in the retina .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s efficacy across AMD studies?
Answer: Contradictions often arise from heterogeneity in study design. Mitigation strategies include:
- Subgroup stratification by baseline dietary intake, genetic factors (e.g., CFH polymorphisms), and AMD severity .
- Sensitivity analyses to exclude confounders like smoking (linked to β-carotene toxicity in AREDS2) .
- Dose-response meta-regression to identify nonlinear relationships between this compound intake and AMD risk .
Q. What methodologies optimize this compound biosynthesis in microalgae for medical applications?
Answer: Strain engineering and stress induction are critical:
- Central Composite Design (CCD) experiments to maximize biomass in Chlamydomonas reinhardtii by adjusting nitrogen, phosphate, and light intensity (yield: 3.40 g/L vs. 1.98 g/L control) .
- Irradiance stress protocols to trigger xanthophyll cycle activation, increasing this compound accumulation transiently .
Q. How do researchers differentiate this compound sources in environmental studies without microscopy?
Answer: Limitations in pigment analysis require complementary approaches:
Q. What mechanistic pathways explain this compound’s anti-angiogenic effects in retinal diseases?
Answer: In vitro models (e.g., human retinal endothelial cells) reveal:
- Nox4-dependent inhibition of VEGF-induced neovascularization via ROS modulation .
- Transcriptional regulation of NF-κB and HIF-1α to suppress pro-angiogenic cytokines .
Methodological Best Practices
Q. How should researchers formulate hypotheses for this compound’s metabolic effects?
Answer:
Q. What frameworks ensure reproducibility in this compound-related animal studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
